molecular formula C16H9Cl B1222765 1-Chloropyrene CAS No. 34244-14-9

1-Chloropyrene

Cat. No. B1222765
CAS RN: 34244-14-9
M. Wt: 236.69 g/mol
InChI Key: WNYHOOQHJMHHQW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-chloropyrene and its derivatives often involves complex reactions where selectivity and efficiency are key challenges. For example, the synthesis of poly(styrene)comb-b-poly(isoprene)comb copolymers, which can be related to 1-chloropyrene chemistry, demonstrates the intricate processes involved in creating high molar mass copolymers with controlled branching and low polydispersity, indicating the level of precision required in such syntheses (Lanson et al., 2007).

Molecular Structure Analysis

The molecular structure of 1-chloropyrene is characterized by the presence of a chlorine atom attached to the pyrene ring system. This modification has a significant impact on the electronic distribution within the molecule, potentially affecting its reactivity and interaction with other molecules. The structure of molecular complexes involving pyrene, such as the 1:1 complex of pyrene and chloranil, has been determined, showcasing the interactions and stacking arrangements that could be relevant for understanding the behavior of 1-chloropyrene (Prout & Tickle, 1973).

Chemical Reactions and Properties

1-Chloropyrene participates in various chemical reactions, leveraging its reactive chlorine atom and the aromatic system of the pyrene moiety. For instance, the reactivity of chlorinated copolymers, akin to 1-chloropyrene, with styrene has been studied, revealing insights into compositional distribution and the influence of chlorine on copolymerization processes (Kohjiya et al., 1983).

Physical Properties Analysis

The physical properties of 1-chloropyrene, such as solubility, melting point, and stability, are crucial for its practical applications. These properties are influenced by the chlorinated pyrene structure, which alters intermolecular interactions and solvation behavior compared to unmodified pyrene. The study of pyrene-based polymers provides insights into how structural modifications can affect these physical properties, such as thermal stability and solubility (Rivera et al., 2002).

Scientific Research Applications

Oxidation by Cytochrome P450 Enzymes

1-Chloropyrene, a major chlorinated polycyclic aromatic hydrocarbon contaminant, undergoes oxidation by various human cytochrome P450 enzymes. This includes CYP1A1, 1A2, 1B1, 2A6, and others. Notably, CYP1A1 actively oxidizes 1-chloropyrene at the 6- and 8-positions, while CYP1B1 variants preferentially catalyze 6-hydroxylation. CYP2A13 variants show significant oxidation activity, especially at the 8-position. Molecular docking analysis indicates distinct interactions of 1-chloropyrene with the active sites of these enzymes (Shimada et al., 2018).

Formation in Seawater

1-Chloropyrene can form in seawater through photochemical reactions of pyrene. This formation is influenced by the chlorine content of seawater. A study observed that 1-chloropyrene production was higher than 1-bromopyrene, reflecting the high chlorine content. This finding is significant for understanding the environmental impact of halogenated PAHs in marine environments (Sankoda et al., 2017).

Atmospheric Particles and Photostability

1-Chloropyrene's occurrence in atmospheric particles demonstrates seasonal variability, with higher levels in winter. This suggests that lower temperatures increase its distribution from vapor to particle phase. Additionally, laboratory experiments indicate that 1-chloropyrene undergoes photodegradation on airborne particle surfaces, influenced by factors like radical sensitizers (Ohura et al., 2004).

Electronic Structure and Optical Properties

The electronic structure and nonlinear optical properties of pyrene and its derivatives, including 1-chloropyrene, have been studied using Density Functional Theory. This research is relevant for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Properties like HOMO-LUMO energy gap and dipole moments are affected by solvents and chlorination, indicating potential for use in organic optoelectronic devices (Gidado et al., 2021).

Atmospheric Oxidation Mechanism

The atmospheric oxidation mechanism of 1-chloropyrene initiated by OH radicals was explored using density functional theory calculations. This study revealed that addition reactions between 1-chloropyrene and OH radicals lead to the production of various intermediate adducts, ultimately resulting in pyrenols. These findings are essential for understanding the degradation pathways of 1-chloropyrene in atmospheric conditions (Wang & Zeng, 2017).

Mechanism of Action

Biochemical Pathways

1-Chloropyrene has been found to significantly perturb glycerophospholipid metabolism, indicating potential damage to the cell membrane . Other significantly perturbed pathways include oxidative phosphorylation (OXPHOS), glycolysis, and fatty acid β oxidation, all of which are related to energy production .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Chloropyrene . Factors such as temperature, pH, and the presence of other substances can affect its stability and reactivity. Additionally, the specific biological environment (e.g., the type of cells or tissues exposed to the compound) can also influence its action and efficacy.

Safety and Hazards

In case of accidental exposure, it is advised to avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

properties

IUPAC Name

1-chloropyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl/c17-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNYHOOQHJMHHQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70187817
Record name 1-Chloropyrene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloropyrene

CAS RN

34244-14-9
Record name 1-Chloropyrene
Source CAS Common Chemistry
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Record name 1-Chloropyrene
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Record name 34244-14-9
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Record name 1-Chloropyrene
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Record name 1-CHLOROPYRENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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